5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride

Catalog No.
S1480242
CAS No.
103213-40-7
M.F
C23H31ClN6O7
M. Wt
539 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2...

CAS Number

103213-40-7

Product Name

5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride

IUPAC Name

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride

Molecular Formula

C23H31ClN6O7

Molecular Weight

539 g/mol

InChI

InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H

InChI Key

JSJHBZGTMAWMAP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl

Background:

GGAMC HCl is a synthetic peptide derived from the amino acid sequence of a naturally occurring protein found in certain plants. Its chemical structure allows it to bind to and activate an enzyme called thrombin, which plays a crucial role in blood clotting.

Potential Applications:

Due to its ability to activate thrombin, GGAMC HCl has been explored for its potential applications in various areas of scientific research, including:

  • Thrombosis research: Understanding the mechanisms of thrombin activation and its role in blood clot formation is crucial for developing new antithrombotic drugs. GGAMC HCl can serve as a research tool to study these processes [].
  • Enzyme activity analysis: GGAMC HCl can be used as a substrate for thrombin in enzyme activity assays, allowing researchers to measure the enzyme's activity and study its inhibition by potential drugs [].
  • Development of new antithrombotic agents: Researchers have investigated the potential of modifying the structure of GGAMC HCl to create new molecules that can selectively activate or inhibit thrombin, leading to the development of novel antithrombotic drugs [].

Dates

Modify: 2023-09-13

Explore Compound Types